molecular formula C10H13NO2 B1665609 6,7-Dihydroxy-2-aminotetralin CAS No. 53463-78-8

6,7-Dihydroxy-2-aminotetralin

Cat. No. B1665609
CAS RN: 53463-78-8
M. Wt: 179.22 g/mol
InChI Key: ASXGAOFCKGHGMF-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-2-aminotetralin, also known as 2-amino-6,7-dihydroxytetralin or 6,7-adtn, belongs to the class of organic compounds known as tetralins . These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydroxy-2-aminotetralin is complex and involves a tetralin group combined with an amine . It is a rigid analogue of phenylisobutylamine .


Chemical Reactions Analysis

In a study, concentrations of dopamine (DA), dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) were measured in the striatum of rats after i.p. injection of apomorphine, N,N-dipropyldopamine and a series of alkylated and/or esterified dopamine analogues of the dihydroxyaminotetralin type .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydroxy-2-aminotetralin are not clearly defined in the available resources .

Scientific Research Applications

Dopaminergic Activity

6,7-Dihydroxy-2-aminotetralin (6,7-ADTN) has been a focus of research due to its dopaminergic activity. Studies have explored its effects on locomotor activity, particularly after injection into the rat nucleus accumbens, revealing patterns of activity similar to dopamine receptor agonists (Horn et al., 1984). Its ability to displace dopamine binding in rat brain homogenates indicates its potential as a dopamine receptor agonist, though it shows weaker activity compared to other known agonists like apomorphine.

Enantiomeric Purity and Chiral HPLC Assays

The enantiomeric purity of 6,7-ADTN has been a subject of investigation. Researchers have developed chiral HPLC assays to resolve 6,7-ADTN into its enantiomers, with the recognition based on complexation of the protonated amino group with crown ethers (Castelnovo, 1993). Such studies are crucial for understanding the stereospecific actions of this compound in biological systems.

Neurochemical Research

Research has also delved into the interactions of 6,7-ADTN derivatives with various neuroreceptors. For instance, studies have investigated their interactions with clonidine and spiperone binding sites in rat cerebral cortex, suggesting that these derivatives significantly interact with central alpha 2-adrenoceptor and D2-dopamine receptor systems (Chatterjee et al., 1984).

Impact on Striatal Dopaminergic Neurons

6,7-ADTN and its derivatives have been evaluated for their effects on striatal dopaminergic neurons. The presynaptic effects of these compounds on rat striatal tissue slices labeled with dopamine were observed, indicating their potential in affecting dopaminergic transmission (Hoffmann et al., 1980).

Dopamine Receptor Binding and Activity

Further studies have focused on the binding of 6,7-ADTN to dopamine receptors, comparing itsactivity with other dopamine agonists. The binding affinity and functional activity at dopamine receptors have been critical in understanding its pharmacological profile and potential therapeutic applications (Cannon et al., 1978).

Conformational Studies

Conformational and molecular orbital studies of hydroxy-2-aminotetralin derivatives, including 6,7-ADTN, have been conducted to explain their pharmacological profiles. These studies have focused on the conformational energies and electrostatic potential maps, which are crucial for understanding their interactions with dopamine receptors (Kocjan et al., 1983).

Synthesis and Assessment of Analogues

Research has also extended to the synthesis and assessment of 6,7-ADTN analogues. These studies have explored the synthesis of various derivatives and assessed their dopaminergic and adrenergic actions, providing insights into the structural requirements for dopamine receptor agonism (Cannon et al., 1981).

Applications in Neurochemistry

6,7-ADTN has been utilized in neurochemical research to study the uptake and release of neurotransmitters in rat striatal slices. Its effects on the efflux of dopamine from striatal and hypothalamic slices have been particularly noteworthy, highlighting its interactions with the neuronal dopamine uptake system and postsynaptic dopamine receptor (Mulder et al., 1980).

Safety And Hazards

The safety data sheet for a similar compound, 6,7-Dihydroxy-3,4-dihydroisoquinoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXGAOFCKGHGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CC1N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968175
Record name (+/-)-ADTN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydroxy-2-aminotetralin

CAS RN

53463-78-8
Record name 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53463-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ADTN
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-ADTN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-6,7-DIHYDROXYTETRALIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTM7UYI7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
JG Cannon, AN Brubaker, JP Long… - Journal of Medicinal …, 1981 - ACS Publications
Replacement of the catechol 3, 4-dihydroxylation patternof certain adrenergic/8-phenethylamines by a resorcinol 3, 5-dihydroxylation pattern has led to a greater selectivity of …
Number of citations: 19 pubs.acs.org
P Castelnovo - Chirality, 1993 - Wiley Online Library
5,6‐ and 6,7‐Dihydroxy‐2‐aminotetralin (ADTN), racemic dopamine receptor agonists, were resolved into their enantiomers by a new chiral HPLC assay. The separation was …
Number of citations: 18 onlinelibrary.wiley.com
JG Cannon, DL Koble, JP Long… - Journal of Medicinal …, 1980 - ACS Publications
The title compounds were designed to provide semirigid congeners of m-tyramine in which the ring position ortho to thephenolic OH is blocked to metabolic hydroxylation. A sequence …
Number of citations: 34 pubs.acs.org
AS Horn, B Kaptein, TBA Mulder… - Journal of medicinal …, 1984 - ACS Publications
6, 7-Dihydroxy-3-chromanamine, the oxygen isostere of 6, 7-dihydroxy-2-aminotetralin (6, 7-ADTN), has been synthesized and its dopaminergic activity in various test systems …
Number of citations: 16 pubs.acs.org
P Castelnovo, C Albanesi - Journal of Chromatography A, 1995 - Elsevier
5,6-Dihydroxy-2-aminotetralin was resolved into its enantiomers by high-performance capillary electrophoresis. The separation was performed with a background electrolyte containing …
Number of citations: 31 www.sciencedirect.com
CD True - 1988 - search.proquest.com
Based on the premise that the unique dopaminergic agonist profile of 2-(di-n-propylamino)-5-hydroxy-6-methyltetralin is due to the in vivo oxidation of the 6-methyl moiety, and that this …
Number of citations: 2 search.proquest.com
AS Horn, B Kaptein, NA Vermue, JB De Vries… - European journal of …, 1988 - Elsevier
The synthesis of N,N-dipropyl-8-hydroxy-3-chromanamine from 8-methoxy-4-chromanone oxime in seven steps is described. This compound is an oxygen isostere of the dopamine (DA…
Number of citations: 14 www.sciencedirect.com
TBA Mulder, CJ Grol, D Dijkstra, AS Horn - European journal of …, 1985 - Elsevier
The in vitro binding of the new tritiated dopaminergic ligand [ 3 H]N,N-dipropyl-5,6-dihydroxy-2-aminotetralin to rat striatal membranes is described. Binding assays were performed in …
Number of citations: 14 www.sciencedirect.com
P Castelnovo, C Albanesi - Chirality, 1995 - Wiley Online Library
A chiral separation of 5,6‐ and 6,7‐dihydroxy‐2‐aminotetralin and of the corresponding dimethoxy analogues can be achieved by high‐performance capillary electrophoresis using …
Number of citations: 13 onlinelibrary.wiley.com
MH Lerner, H Rosengarten, AJ Friedhoff - Life sciences, 1981 - Elsevier
The effectiveness of several extraction procedures in solubilizing 3 H-spiroperidol receptor sites was examined. Of the solubilizing agents tested, digitonin and lysolecithin were both …
Number of citations: 21 www.sciencedirect.com

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